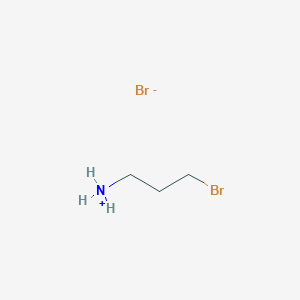

3-Bromopropylazanium;bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9Br2N |

|---|---|

Molecular Weight |

218.92 g/mol |

IUPAC Name |

3-bromopropylazanium;bromide |

InChI |

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H |

InChI Key |

PQIYSSSTRHVOBW-UHFFFAOYSA-N |

Canonical SMILES |

C(C[NH3+])CBr.[Br-] |

Origin of Product |

United States |

Significance and Research Context Within Organic Chemistry and Materials Science

The utility of 3-Bromopropylazanium;bromide stems from its dual reactivity. The primary amino group acts as a nucleophile or can be protected and deprotected, while the propyl bromide moiety serves as an electrophilic site, susceptible to nucleophilic substitution. This bifunctionality makes it a key reagent for introducing the aminopropyl group into various molecular scaffolds. sigmaaldrich.com

In organic chemistry , this compound is extensively used as an intermediate in the synthesis of a wide array of target molecules. chemimpex.com Its unique bromine substituent enhances its reactivity, establishing it as a valuable building block for creating complex structures. chemimpex.com Researchers and industry professionals utilize the compound for its ability to facilitate the assembly of intricate molecular frameworks, leading to innovative solutions in medicinal chemistry. chemimpex.com It is a crucial precursor in the production of various pharmaceuticals, including certain antihypertensive and antidepressant medications, and plays a role in the development of agrochemicals for crop protection. chemimpex.com The compound's ability to act as a nucleophile (via the amine) allows for the creation of diverse derivatives, expanding its utility in numerous chemical processes. chemimpex.com

In materials science , this compound and its derivatives are gaining attention for their role in the development of advanced materials. It serves as a precursor in the synthesis of polymers and surfactants, where the introduced aminopropyl functionality can impart specific properties such as charge, hydrophilicity, or sites for further modification. chemimpex.comontosight.ai A notable contemporary application is in the field of perovskite solar cells. In a 2017 study, 3-bromopropylammonium bromide (BPABr) was used as an additive in the fabrication of mixed-cationic perovskite thin films. uva.nl Research showed that its inclusion in the precursor solution led to the incorporation of bromide into the perovskite lattice, causing a contraction of the lattice and a significant shift in the material's band gap to a higher energy. uva.nl This demonstrates its utility in tuning the optoelectronic properties of semiconductor materials.

Reactivity and Reaction Mechanisms of 3 Bromopropylazanium;bromide

Anion Exchange Processes (e.g., Bromide to Iodide)

The anion associated with the 3-bromopropylazanium cation can be exchanged for other anions through various chemical processes. A prominent example of such a transformation is the conversion of 3-bromopropylazanium;bromide to 3-iodopropylazanium;iodide. This exchange is most commonly achieved through a halide exchange reaction, a classic example of which is the Finkelstein reaction.

The Finkelstein reaction involves the treatment of an alkyl halide with an alkali metal iodide in a suitable solvent. byjus.comwikipedia.orgvedantu.com In the context of this compound, the bromide ion is displaced by an iodide ion. This reaction is a type of nucleophilic bimolecular substitution (SN2) reaction. byjus.comwikipedia.org The mechanism proceeds in a single, concerted step where the incoming iodide nucleophile attacks the carbon atom bonded to the bromine, while the bromide leaving group departs simultaneously. vedantu.com

A critical factor in the success of the Finkelstein reaction is the choice of solvent. Acetone is a commonly used solvent because sodium iodide is soluble in it, whereas sodium bromide and sodium chloride are not. byjus.comwikipedia.org This difference in solubility drives the reaction forward according to Le Châtelier's principle, as the precipitation of the insoluble sodium bromide from the reaction mixture removes it from the equilibrium, thus favoring the formation of the alkyl iodide product. wikipedia.org Other polar aprotic solvents such as dimethylformamide (DMF) can also be used. iitk.ac.in

The reaction can be represented by the following equation:

CH₃(CH₂)₂Br-NH₃⁺ Br⁻ + 2 NaI (in acetone) → CH₃(CH₂)₂I-NH₃⁺ I⁻ + 2 NaBr(s)

While specific research detailing the anion exchange of this compound is not abundant, the principles of the Finkelstein reaction are well-established for primary alkyl bromides, making this a highly feasible and predictable transformation. jk-sci.com The primary nature of the carbon-bromine bond in the 3-bromopropyl group makes it a suitable substrate for an SN2 reaction. jk-sci.com

Detailed research findings on an analogous compound, (3-bromopropyl)triphenylphosphonium bromide, demonstrate the facility of this anion exchange. In a study, the phosphonium (B103445) bromide salt was converted to the corresponding iodide salt in high yield. This provides a strong indication of the expected outcome for the analogous azanium compound.

Below is a table summarizing the typical reaction conditions and expected results for the anion exchange of a 3-halopropyl-onium salt, based on the findings for the phosphonium analogue.

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |

| (3-bromopropyl)triphenylphosphonium bromide | Potassium Iodide | Water/Ethanol | 10 minutes | Boiling | 80 |

This table is based on the anion exchange of an analogous phosphonium compound and serves as a predictive model for the reactivity of this compound.

In addition to the Finkelstein reaction, anion exchange can also be accomplished using anion exchange resins. researchgate.netrsc.orgresearchgate.net This method involves passing a solution of the quaternary ammonium (B1175870) salt through a column packed with a resin that has been pre-loaded with the desired anion (in this case, iodide). researchgate.net The bromide ions in the solution are exchanged for the iodide ions on the resin, resulting in the desired product in the eluate. This technique can offer high purity and quantitative exchange under optimized conditions. rsc.org Comparative studies on anion exchange resins have shown that the exchange rates and capacities can vary depending on the specific resin and the ions involved. researchgate.net

Applications of 3 Bromopropylazanium;bromide As a Synthetic Reagent and Building Block

Reagent for Introducing the Propylamine Functional Group into Molecular Skeletons

A primary application of 3-Bromopropylazanium;bromide is as a reagent for introducing the 3-aminopropyl moiety onto other molecules. sigmaaldrich.comsigmaaldrich.comsmolecule.com In this role, the alkyl bromide portion of the molecule acts as an electrophile. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, or carbanions. This reaction forms a new carbon-nucleophile bond, effectively tethering the propylamine group to the target molecular skeleton. smolecule.com

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion as the leaving group. The presence of the ammonium (B1175870) salt often requires the use of a base to deprotonate the nucleophile or to neutralize the hydrobromic acid byproduct. The free base form, 3-bromopropylamine, can also be generated in situ for reactions where the ammonium salt is not desired. researchgate.net This strategy is fundamental in synthetic chemistry for adding a flexible three-carbon amino linker, which can be crucial for modifying the solubility, biological activity, or binding properties of a molecule.

Precursor in the Synthesis of Specific Organic Compounds

The dual functionality of this compound makes it an ideal starting material or intermediate in the synthesis of a diverse range of specific organic compounds.

Homotaurine, or 3-aminopropanesulfonic acid, is a naturally occurring sulfonic acid analogous to taurine. wikipedia.org While several synthetic routes to homotaurine exist, one potential method involves the use of a 3-aminopropyl halide precursor. This synthesis would involve a nucleophilic substitution reaction where the bromide in 3-bromopropylamine is displaced by a sulfite salt, such as sodium sulfite. This reaction, known as the Strecker sulfite alkylation, would form the carbon-sulfur bond necessary to create the sulfonic acid group. The final product, homotaurine, is then isolated after acidification.

However, common industrial syntheses of homotaurine often utilize alternative starting materials. One prevalent method involves the reaction of acrylonitrile with ammonium bisulfite to form ammonium 2-cyanoethylsulfonate, which is then hydrogenated to yield homotaurine. google.com Another approach uses 1,3-propane sultone, which reacts directly with an amine to form the corresponding aminosulfonic acid. yacooscience.com

This compound serves as a critical component in the synthesis of mechanically interlocked molecular architectures like rotaxanes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, and 3-bromopropylamine is often used to form part of the "axle" or "thread" of the dumbbell.

Its utility has been specifically noted in the synthesis of:

Azobenzene Rotaxanes : These are molecular shuttles where the macrocycle can move along the axle. The movement can often be controlled by external stimuli like light, which causes the azobenzene unit to isomerize. 3-Bromopropylamine can be used to link the photoresponsive azobenzene unit to the stopper groups of the axle. sigmaaldrich.comsigmaaldrich.com

Indolocarbazole-containing Rotaxanes : In these systems, the indolocarbazole unit can act as a recognition site for anions. 3-Bromopropylamine is used as a linker in the axle component, facilitating the assembly of the final interlocked structure. sigmaaldrich.comsigmaaldrich.com

In these complex syntheses, the amine or bromide functionality of the reagent is used to covalently link different parts of the axle molecule together before the final "clipping" or "stoppering" step that traps the macrocycle. smolecule.com

This compound is a key building block in the synthesis of indenoisoquinoline derivatives, a class of compounds investigated for their potent biological activities, particularly as topoisomerase I inhibitors for cancer therapy. sigmaaldrich.comsigmaaldrich.com

A common synthetic strategy involves the reaction of 3-bromopropylamine hydrobromide with a substituted aldehyde. sigmaaldrich.com This condensation reaction forms a Schiff base (or imine), which is a crucial intermediate. This intermediate then undergoes further cyclization and rearrangement reactions to construct the core polycyclic framework of the indenoisoquinoline molecule. The propylamine side chain introduced by the reagent is often a key feature for the molecule's interaction with its biological target.

| Step | Reactants | Product | Purpose |

| 1 | Substituted Aldehyde, 3-Bromopropylamine Hydrobromide | Schiff Base Intermediate | Forms the C=N bond necessary for subsequent cyclization. |

| 2 | Schiff Base, Homophthalic Anhydride | cis-Acid | Constructs the isoquinolone ring system. |

| 3 | cis-Acid | Indenoisoquinoline Derivative | Final cyclization to form the complete polycyclic core. |

This compound is structurally related to precursors used in the synthesis of important quaternary phosphonium (B103445) salts, which are widely used as Wittig reagents, phase-transfer catalysts, and biocides.

(3-bromopropyl)triphenylphosphonium bromide : This phosphonium salt is typically synthesized through the reaction of triphenylphosphine with 1,3-dibromopropane. The reaction involves the nucleophilic attack of the phosphorus atom on one of the carbon atoms of 1,3-dibromopropane, displacing a bromide ion.

Reaction Scheme: P(C₆H₅)₃ + Br(CH₂)₃Br → [(C₆H₅)₃P⁺(CH₂)₃Br]Br⁻

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

| Triphenylphosphine | 1,3-Dibromopropane | Toluene | Reflux | 89.6% |

| Triphenylphosphine | 1,3-Dibromopropane | Xylene | 130°C | ~80% |

[3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide : This more complex salt is prepared using (3-bromopropyl)triphenylphosphonium bromide as the starting material. It is synthesized by reacting the precursor phosphonium salt with dimethylamine. In this reaction, the dimethylamine acts as a nucleophile, displacing the remaining bromide on the propyl chain to form a tertiary amine. The product is isolated as a double salt with hydrobromic acid.

Reaction Scheme: [(C₆H₅)₃P⁺(CH₂)₃Br]Br⁻ + (CH₃)₂NH → [(C₆H₅)₃P⁺(CH₂)₃N(CH₃)₂]Br⁻·HBr

A typical procedure involves heating (3-bromopropyl)triphenylphosphonium bromide with an aqueous solution of dimethylamine in a sealed tube, followed by purification via recrystallization to yield the final product.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromopropylazanium;bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 3-bromopropylazanium;bromide in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the propyl chain and confirms the structural integrity of the molecule.

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, is expected to show three distinct signals for the three methylene (B1212753) (-CH₂-) groups and a broad signal for the ammonium (B1175870) (-NH₃⁺) protons. guidechem.com The methylene protons adjacent to the ammonium group (C1) and the bromine atom (C3) are significantly deshielded due to the electron-withdrawing nature of the nitrogen and bromine atoms, respectively. This results in their signals appearing at a lower field (higher ppm) compared to the central methylene group (C2).

The signal for the C1 protons (H-1) is anticipated to appear as a triplet, split by the two adjacent H-2 protons. The C3 protons (H-3) would also present as a triplet, split by the H-2 protons. The central C2 protons (H-2) are coupled to both the H-1 and H-3 protons (four neighboring protons in total), and their signal is expected to be a more complex multiplet, likely a quintet or a sextet. The ammonium protons typically appear as a broad singlet due to rapid chemical exchange with the solvent and quadrupolar relaxation effects of the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, showing three distinct carbon signals. chemicalbook.com Similar to the proton spectrum, the carbons bonded to the heteroatoms are shifted downfield. The C3 carbon, attached to the highly electronegative bromine, is expected to be the most deshielded, followed by the C1 carbon attached to the ammonium nitrogen. The C2 carbon will resonate at the highest field (lowest ppm value).

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₂-NH₃⁺ (C1) | ~3.0 - 3.2 | Triplet (t) | ~38 - 40 |

| -CH₂- (C2) | ~2.1 - 2.3 | Quintet (quin) | ~30 - 32 |

| -CH₂-Br (C3) | ~3.5 - 3.7 | Triplet (t) | ~32 - 34 |

| -NH₃⁺ | Broad, variable | Singlet (br s) | N/A |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, its molecular formula can be unequivocally determined. The theoretical monoisotopic mass of the 3-bromopropylazanium cation ([C₃H₉BrN]⁺) is 137.9945 Da. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, confirming the formula.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.infodocbrown.info Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) separated by two m/z units, with roughly equal intensity. docbrown.infodocbrown.info

Beyond molecular formula confirmation, mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. Upon ionization, the 3-bromopropylazanium cation can undergo several characteristic fragmentation reactions. Key fragmentation pathways include:

Alpha-cleavage: Fission of the C1-C2 bond, adjacent to the amine, is a common pathway for amines, leading to the formation of a stable CH₂=NH₂⁺ ion (m/z 30.03).

Loss of HBr: Elimination of a molecule of hydrogen bromide from the parent ion would result in a fragment with an m/z of 57.07, corresponding to the allylamine (B125299) cation.

Loss of a bromine radical: Cleavage of the C-Br bond would generate a C₃H₈N⁺ fragment (m/z 58.08) and a bromine radical.

| m/z (Theoretical) | Ion Formula | Description |

|---|---|---|

| 137.99 / 139.99 | [C₃H₉⁷⁹BrN]⁺ / [C₃H₉⁸¹BrN]⁺ | Molecular Ion (M⁺) |

| 58.08 | [C₃H₈N]⁺ | Loss of Br radical |

| 57.07 | [C₃H₇N]⁺• | Loss of HBr |

| 43.04 | [C₂H₅N]⁺ | Fragmentation of propyl chain |

| 30.03 | [CH₄N]⁺ | Alpha-cleavage |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. While a specific, publicly available crystal structure for this compound was not identified, the expected solid-state characteristics can be inferred from the known behavior of simple alkylammonium halides.

In the crystalline lattice, the structure would be dominated by electrostatic interactions and an extensive network of hydrogen bonds. The positively charged ammonium group (-NH₃⁺) serves as an excellent hydrogen bond donor, while the bromide anions (Br⁻) act as hydrogen bond acceptors. It is anticipated that each ammonium group would be coordinated by multiple bromide ions, and each bromide ion would, in turn, accept hydrogen bonds from several neighboring ammonium groups, creating a robust three-dimensional network.

| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely a high-symmetry system (e.g., Orthorhombic, Monoclinic) |

| Primary Interaction | N-H···Br hydrogen bonding |

| Secondary Interaction | C-H···Br contacts, van der Waals forces |

| Propyl Chain Conformation | Likely a low-energy conformation (e.g., all-anti or gauche) dictated by crystal packing |

Vibrational Spectroscopy (Infrared, Raman) for Detailed Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and bonding arrangements. nih.gov For this compound, these techniques are complementary and can be used to identify the characteristic vibrations of the ammonium headgroup, the alkyl chain, and the carbon-bromine bond.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong, broad absorptions in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary ammonium group. These bands are typically broadened due to extensive hydrogen bonding in the solid state. Asymmetric and symmetric bending modes for the -NH₃⁺ group are expected around 1600-1500 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a variety of C-H bending (scissoring, wagging, twisting) and C-C stretching modes. The C-Br stretching vibration is expected to produce a strong absorption at lower frequencies, typically in the 650-550 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar N-H and C-Br bonds give strong IR signals, the C-C and C-H bonds of the alkyl backbone often produce stronger signals in the Raman spectrum. nih.gov The symmetric C-H stretching modes are particularly Raman active. The C-Br stretch is also observable in the Raman spectrum. Because the molecule lacks a center of symmetry, many vibrational modes are expected to be active in both IR and Raman spectra.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Strong, Broad | Medium |

| C-H Stretch (-CH₂-) | 2960 - 2850 | Medium-Strong | Strong |

| N-H Bend (-NH₃⁺) | 1600 - 1500 | Strong | Weak |

| C-H Bend (-CH₂-) | 1470 - 1300 | Medium | Medium |

| C-N Stretch | 1200 - 1000 | Medium | Weak-Medium |

| C-C Stretch | 1100 - 800 | Weak | Medium-Strong |

| C-Br Stretch | 650 - 550 | Strong | Strong |

Computational and Theoretical Investigations of 3 Bromopropylazanium;bromide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived.

For the 3-bromopropylazanium cation, these calculations begin with a geometry optimization to find the lowest energy arrangement of atoms. The resulting structure provides precise bond lengths, bond angles, and dihedral angles. A key aspect of the cation's structure is the rotational barrier around the C-C bonds of the propyl chain, leading to different conformers (e.g., anti and gauche). Quantum chemical calculations can determine the relative energies of these conformers, predicting their population distribution at a given temperature.

Furthermore, these calculations reveal crucial details about the electronic structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule. This is critical for understanding intermolecular interactions and sites of potential reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitability.

Table 1: Hypothetical Relative Energies of 3-Bromopropylazanium Conformers Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Conformer | C1-C2-C3-N Dihedral Angle | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 5.21 |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

For 3-Bromopropylazanium;bromide, an MD simulation would typically involve placing one or more ion pairs in a simulation box filled with a solvent, such as water, to mimic solution conditions. The interactions between all atoms are described by a set of parameters known as a force field. The simulation, evolving over nanoseconds or longer, can reveal:

Conformational Dynamics: The flexibility of the propyl chain can be observed directly, including the rate of transitions between different gauche and anti conformers.

Ion Pairing: The simulation can quantify the extent to which the 3-bromopropylazanium cation and the bromide anion associate in solution, distinguishing between direct contact ion pairs, solvent-separated ion pairs, and fully dissociated ions.

Solvation Structure: The arrangement of solvent molecules around the cation and anion can be analyzed. Radial distribution functions can be calculated to determine the average distance and number of water molecules in the hydration shells of the ammonium (B1175870) headgroup, the alkyl chain, and the bromide ion. This provides insight into how the compound is solvated and interacts with its environment. Studies on similar tetraalkylammonium halides have shown that MD simulations can effectively probe these hydration and ion-ion interaction details. rsc.orgacs.orgsemanticscholar.org

Table 2: Hypothetical Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Water Model | TIP3P |

| System Size | 2 ion pairs in ~2000 water molecules |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry is an invaluable tool for investigating chemical reactivity and reaction mechanisms. For this compound, a key transformation of interest is the nucleophilic substitution at the carbon atom bonded to the bromine, which is a common reaction for haloalkanes. ucsb.educhemguide.co.ukstudymind.co.uk

Using quantum chemical methods, the entire potential energy surface of a reaction can be mapped out. This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to occur.

Table 3: Hypothetical Energy Profile for the Sₙ2 Reaction of 3-Bromopropylazanium with Hydroxide Calculated at the DFT B3LYP/aug-cc-pVTZ level of theory with a solvent model.

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (C₃H₇BrN⁺ + OH⁻) | 0.0 |

| Transition State | +95.4 |

| Products (C₃H₇NOH⁺ + Br⁻) | -45.2 |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and structure verification.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicting ¹H and ¹³C NMR spectra allows for direct comparison with experimental results, helping to assign peaks and confirm the proposed structure. The accuracy of these predictions can be very high, often with mean errors of less than 0.10 ppm for ¹H shifts. nih.govnih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, CH₂ bending, or C-Br stretching. This information is invaluable for assigning peaks in an experimental IR spectrum to particular functional groups and bond movements.

Table 4: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Bromopropylazanium

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 (-CH₂Br) | 34.5 | 34.2 |

| C2 (-CH₂-) | 30.8 | 30.5 |

| C3 (-CH₂N⁺) | 45.1 | 44.8 |

| H (on C1) | 3.55 | 3.52 |

| H (on C2) | 2.28 | 2.25 |

| H (on C3) | 3.34 | 3.31 |

Future Research Directions and Emerging Paradigms for 3 Bromopropylazanium;bromide

Exploration of Novel Catalytic Transformations Involving the Compound

The inherent properties of 3-Bromopropylazanium;bromide suggest its utility in catalyzing a range of chemical reactions. As a quaternary ammonium (B1175870) salt, it belongs to a class of compounds well-known for their efficacy as phase transfer catalysts (PTCs). wikipedia.orgtaylorandfrancis.comacs.org PTCs are instrumental in facilitating reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. wikipedia.orggoogle.com Future research could systematically investigate the efficiency of this compound as a PTC in various organic reactions, including Williamson ether synthesis, Michael additions, and alkylation reactions. taylorandfrancis.comalfachemic.com

Furthermore, the structure of this compound lends itself to the design of novel ionic liquids, which are salts with low melting points. chemijournal.comijbsac.org Ionic liquids are increasingly recognized as "green solvents" and catalysts in sustainable chemical processes. chemijournal.comhidenisochema.comyoutube.com Exploring the synthesis of ionic liquids based on the 3-bromopropylazanium cation could open doors to new reaction media that are non-volatile, thermally stable, and recyclable. chemijournal.com A closely related compound, (3-bromopropyl)trimethylammonium bromide, has been utilized as a reagent in the synthesis of a bifunctional catalyst, indicating the potential of these structures to serve as platforms for more complex catalytic systems. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Research Area in Catalysis | Potential Application of this compound | Rationale |

| Phase Transfer Catalysis | Catalyst for biphasic organic reactions | Quaternary ammonium salts are effective PTCs. wikipedia.orgtaylorandfrancis.com |

| Ionic Liquid Design | Component of novel "green" ionic liquids | The salt structure is fundamental to ionic liquids. chemijournal.comijbsac.org |

| Catalyst Synthesis | Precursor for functionalized catalysts | The reactive bromide allows for covalent linking to catalytic species. sigmaaldrich.com |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry advocate for the development of synthetic methods that are less hazardous and more resource-efficient. chemijournal.com Research into this compound can contribute significantly to this field. A key area of investigation would be its use in formulating green solvents, particularly ionic liquids, which can replace volatile organic compounds (VOCs) that contribute to air pollution. youtube.com The negligible vapor pressure of ionic liquids makes them an environmentally friendlier alternative. chemijournal.comijbsac.org

Contributions to Supramolecular Chemistry and Coordination Polymer Research

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The structure of this compound makes it an intriguing candidate for the construction of novel supramolecular assemblies. The positively charged azanium head is capable of forming strong hydrogen bonds, while the bromide counter-ion can also participate in these interactions. rsc.org

Integration in Advanced Functional Materials (excluding clinical/pharmacological applications)

The unique combination of a quaternary ammonium group and a reactive alkyl halide makes this compound a valuable component for advanced functional materials. Research on the closely related (3-bromopropyl)trimethylammonium bromide has demonstrated its use in preparing hydrophilic-hydrophobic block copolymers for anion exchange membranes, which are critical components in fuel cells and water treatment technologies. chemicalbook.comalfa-chemical.com

Furthermore, this class of compounds has been used to synthesize organogel polyelectrolytes for energy storage applications, specifically in supercapacitors. rsc.org The ionic nature of the quaternary ammonium group contributes to the material's ionic conductivity. rsc.org The reactive bromide allows for the grafting of these ionic moieties onto polymer backbones. nih.gov Other potential applications include its use as a surfactant in the synthesis of nanomaterials, such as ultrathin nanoscrolls, where it can direct the formation of specific morphologies. sigmaaldrich.comsigmaaldrich.com The compound's structure also suggests potential for use in creating functionalized porous materials for applications like ammonia (B1221849) adsorption. researchgate.netacs.org

| Potential Functional Material | Role of this compound | Key Property |

| Anion Exchange Membranes | Functional monomer or grafting agent | Ionic conductivity, hydrophilicity. alfa-chemical.com |

| Polyelectrolytes for Supercapacitors | Ionic component | Charge storage and transport. rsc.org |

| Nanomaterial Synthesis | Surfactant/template | Control of size and shape. sigmaaldrich.com |

| Adsorbent Materials | Surface functionalization agent | Introduction of specific binding sites. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-Bromopropylazanium;bromide, and how do they address potential impurities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure, focusing on the bromopropylazanium moiety and bromide counterion. For impurities, compare integration ratios with reference spectra .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and acetonitrile/water gradient (10–90% over 20 min) can resolve degradation products .

- Elemental Analysis : Validate stoichiometry (C, H, N, Br) to detect deviations caused by residual solvents or incomplete quaternization .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Quaternization Reaction : React 3-bromopropylamine with methyl bromide in dry acetonitrile under nitrogen. Monitor pH (maintain >10 with KCO) to avoid hydrolysis of the bromide ion .

- Temperature Control : Conduct the reaction at 60°C for 24 hours to ensure complete alkylation while avoiding thermal decomposition .

- Workup : Precipitate the product using diethyl ether, followed by recrystallization from ethanol/water (1:3 v/v) to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for ionic liquid applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict ionic conductivity and thermal stability by modeling interactions between the azanium cation and bromide anion. Use software like GROMACS with OPLS-AA force fields .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to assess reactivity and solvation effects .

- Validation : Compare simulated melting points with experimental DSC data (±5°C tolerance) .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer :

- Extended Hildebrand Solubility Approach : Model solubility in cosolvent blends (e.g., ethanol/water) using Hansen solubility parameters. Adjust for temperature (278–323 K) and ionic strength .

- Experimental Validation : Perform shake-flask experiments with UV-Vis quantification (λ = 280 nm). Account for hygroscopicity by storing samples in desiccators pre-equilibrated with PO .

- Data Reconciliation : Use ANOVA to identify outliers caused by solvent polarity or hydrogen-bonding effects .

Q. How can researchers mitigate stability issues during long-term storage of this compound?

- Methodological Answer :

- Stability-Indicating Assays : Store samples in amber vials under argon at −20°C. Monitor degradation monthly via TLC (silica gel, chloroform/methanol 8:2) and quantify bromide release via ion chromatography .

- Additives : Include 0.1% w/v ascorbic acid to inhibit oxidative decomposition .

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 6 months to predict shelf life using Arrhenius kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.